molecular formula C7H4NNaO2S2 B13110560 Sodium thieno[3,2-b]pyridine-6-sulfinate

Sodium thieno[3,2-b]pyridine-6-sulfinate

Cat. No.: B13110560
M. Wt: 221.2 g/mol
InChI Key: AERWELPDKGAWLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium thieno[3,2-b]pyridine-6-sulfinate is a high-value, bench-stable sulfinate salt that serves as a versatile synthetic intermediate for constructing complex organosulfur compounds. This heterocyclic building block is designed for researchers developing novel pharmaceutical agents, particularly within antimicrobial and ophthalmological research, where the thienopyridine scaffold is known for its biological activity . As a sodium sulfinate, this reagent acts as a versatile precursor for sulfonyl, sulfenyl, or sulfinyl groups, enabling the formation of S–S, N–S, and C–S bonds through various synthetic pathways . It is especially useful in radical reactions, where it can serve as a source of sulfonyl radicals under oxidative or photoredox conditions for the sulfonylation of alkenes and other substrates . Its synthetic utility extends to serving as a coupling partner in transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitutions to create functionalized pyridine derivatives . The compound is characterized by its odorless, moisture-insensitive, and easy-to-handle nature, making it a practical choice for complex multi-step syntheses . It is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H4NNaO2S2

Molecular Weight

221.2 g/mol

IUPAC Name

sodium;thieno[3,2-b]pyridine-6-sulfinate

InChI

InChI=1S/C7H5NO2S2.Na/c9-12(10)5-3-7-6(8-4-5)1-2-11-7;/h1-4H,(H,9,10);/q;+1/p-1

InChI Key

AERWELPDKGAWLI-UHFFFAOYSA-M

Canonical SMILES

C1=CSC2=C1N=CC(=C2)S(=O)[O-].[Na+]

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Thienopyridine Sulfinates

Deconvoluting the Influence of Substituent Position and Nature on Biological Activity

The thieno[3,2-b]pyridine (B153574) core serves as a critical scaffold, and its biological activity can be significantly modulated by the addition of various functional groups at different positions. SAR studies have revealed that both the type of substituent and its location are crucial determinants of efficacy.

Research into thienopyridine analogues as inhibitors of IκB kinase subunit β (IKKβ) has shown that substitutions at the R4 and R6 positions are particularly influential. Computational studies indicate that placing hydrophobic groups with an electron-withdrawing effect at these positions is likely to enhance biological activity. Similarly, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, modifications around the thienopyridine core were central to optimizing potency.

Further studies on related thienopyridine structures have provided more specific insights. For instance, in a series of mGlu₅ negative allosteric modulators based on a thieno[3,2-b]pyridine-5-carboxamide core, the substitution pattern on an attached pyridine (B92270) amide ring was critical. Moving a fluoro substituent from the 5-position to the 6-position resulted in a greater than 17-fold decrease in potency. Conversely, replacing the fluoro group with a methyl group at the 6-position led to a threefold improvement in potency, highlighting the sensitivity of the target's binding pocket to subtle structural changes.

Investigations into thieno[2,3-b]pyridine (B153569) derivatives as hepatic gluconeogenesis inhibitors also underscore the importance of core substitution. A hit compound was significantly improved by replacing a trifluoromethyl (CF₃) group on the core scaffold, leading to derivatives with enhanced inhibitory potency. The nature of substituents on phenyl rings attached to the thienopyridine system also plays a major role. Studies on anticancer thieno[3,2-b]pyridines found that compounds with meta-Fluorine, meta-CH₃, and a combination of meta-CF₃/para-Cl on a 3-aryl substituent showed significant potential. This indicates that the electronic properties and positioning of groups on appended aryl rings are key factors in modulating activity.

Interactive Table: Impact of Substituent Changes on Biological Activity of Thienopyridine Derivatives
Scaffold/TargetPosition of ChangeOriginal SubstituentNew SubstituentObserved Change in PotencyReference
Thieno[3,2-b]pyridine-5-carboxamide / mGlu₅Pyridine Amide (6-position)5-Fluoro6-Fluoro>17-fold decrease
Thieno[3,2-b]pyridine-5-carboxamide / mGlu₅Pyridine Amide (6-position)5-Fluoro6-Methyl3-fold increase
Thieno[2,3-b]pyridine / Hepatic GluconeogenesisCore ScaffoldCF₃Unspecified replacementImproved potency
Thienopyridine / IKKβR⁴ and R⁶ positions---Hydrophobic, electron-withdrawingPredicted to increase activity

While direct studies on the sulfinate (SO₂⁻) moiety in this specific context are limited, extensive research on the structurally analogous sulfonamide (SO₂NR₂) and sulfonate (SO₃⁻) groups provides strong evidence for its likely role in mediating ligand-target interactions. These sulfur-oxygen functionalities are crucial pharmacophores known to engage in specific, affinity-enhancing interactions within protein binding sites.

The oxygen atoms of these groups are key binding motifs. They are effective hydrogen bond acceptors, a fundamental interaction in molecular recognition. Furthermore, they can participate in highly conserved CH···O=S interactions with protein residues. The sulfonate group, for example, is known to be a potent hydrogen bond acceptor. This capacity allows the sulfinate moiety to anchor the ligand in a specific orientation within the target's active site, contributing significantly to binding affinity.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatic Approaches for Predictive Modeling

To better understand the complex interplay between structure and activity, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling and other cheminformatic tools. These computational methods generate predictive models that can guide the design of new, more potent compounds.

For thienopyridine derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. In a study on thienopyridine analogues as IKKβ inhibitors, robust CoMFA and CoMSIA models were developed with high cross-validation coefficients (q²) of 0.671 and 0.647, respectively, indicating strong predictive power.

The contour maps generated from these models provide a visual guide for optimization:

Steric Fields: Indicate regions where bulky substituents are either favored or disfavored.

Electrostatic Fields: Highlight areas where positive or negative charges would enhance binding affinity.

Hydrophobic Fields: Show where hydrophobic (lipophilic) groups would be beneficial.

For the IKKβ inhibitors, the contour analysis revealed that the presence of hydrophobic and favorable electrostatic fields was highly desirable for biological activity. Similarly, a 3D-QSAR study on thieno-pyrimidine derivatives targeting Triple-Negative Breast Cancer also yielded statistically reliable and robust models (CoMFA q² = 0.818; CoMSIA q² = 0.801), providing valuable information for the further design of novel inhibitors. These predictive models allow for the virtual screening of novel chemical structures, prioritizing the synthesis of compounds with the highest probability of success and accelerating the drug discovery process.

Interactive Table: 3D-QSAR Model Statistics for Thienopyridine and Related Derivatives
Compound SeriesTarget/ActivityModelq² (Cross-validated)r² (Non-cross-validated)Key FindingReference
Thienopyridine DerivativesIKKβ InhibitionCoMFA0.671---Hydrophobic & electrostatic fields are desirable
Thienopyridine DerivativesIKKβ InhibitionCoMSIA0.647---Hydrophobic & electrostatic fields are desirable
Thieno-pyrimidine DerivativesTNBC InhibitionCoMFA0.8180.917Model provides reliable predictions for novel inhibitors
Thieno-pyrimidine DerivativesTNBC InhibitionCoMSIA0.8010.897Model provides reliable predictions for novel inhibitors

Stereochemical Aspects and Conformational Flexibility in Thienopyridine Sulfinate Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the activity of many drugs, as biological targets like enzymes and receptors are themselves chiral. The specific 3D shape of a molecule determines how well it fits into its binding site. For thienopyridine derivatives, chirality can arise from stereocenters within the core structure or its substituents. The well-known antiplatelet drug clopidogrel (B1663587), a thienopyridine, is a prominent example where the biological activity resides almost exclusively in one of its enantiomers.

Another relevant form of stereoisomerism is atropisomerism , which arises from hindered rotation around a single bond, creating stable, non-interconverting rotational isomers (rotamers). This phenomenon is common in biaryl systems, which are often appended to the thienopyridine core in medicinal chemistry. The presence of bulky substituents can create a high enough energy barrier to rotation to allow for the isolation of individual atropisomers, which may exhibit significantly different biological activities and pharmacokinetic profiles.

The conformational flexibility of the molecule—its ability to adopt different shapes through bond rotation—is also crucial. The molecule must be able to adopt a low-energy conformation that is complementary to the shape of the target's binding site. Computational studies, such as molecular docking and the conformational analysis inherent in 3D-QSAR, help to predict the bioactive conformation and understand how structural modifications might influence the molecule's ability to achieve it.

Rational Design Principles for Optimizing Potency, Selectivity, and Desirable Molecular Properties

The collective insights from SAR, QSAR, and stereochemical studies form the basis for the rational design of improved thienopyridine sulfinate derivatives. The goal is to optimize not only potency but also selectivity (to minimize off-target effects) and other drug-like properties (e.g., solubility, metabolic stability).

Key design principles derived from the available data include:

Scaffold Decoration: Based on SAR, specific positions on the thieno[3,2-b]pyridine ring (e.g., R4, R6) should be targeted for substitution with groups that have favorable properties, such as combined hydrophobicity and electron-withdrawing character.

Bioisosteric Replacement: The sulfinate moiety should be considered a key pharmacophoric element. Its position must be optimized to allow its oxygen atoms to act as hydrogen bond acceptors. Exploring bioisosteres (e.g., carboxylates, tetrazoles) could be a strategy, but preserving the unique electronic and geometric properties of the sulfinate is likely important.

QSAR-Guided Optimization: Predictive 3D-QSAR models should be used to guide modifications. New designs should aim to place bulky, hydrophobic, or charged groups in regions where the models indicate these features will be beneficial for activity.

Stereochemical Control: Synthesis should be stereoselective to produce single enantiomers or atropisomers. Since different stereoisomers can have vastly different activities and safety profiles, each must be evaluated independently to identify the optimal configuration.

Selectivity Enhancement: To improve selectivity, structural features unique to the target's binding site should be exploited. For example, if an off-target has a smaller binding pocket, introducing a bulky group at a specific position could prevent binding to the off-target while maintaining affinity for the desired target.

By integrating these principles, medicinal chemists can move beyond trial-and-error approaches and rationally design novel thienopyridine sulfinate candidates with superior therapeutic potential.

Computational and Theoretical Investigations of Sodium Thieno 3,2 B Pyridine 6 Sulfinate and Its Analogs

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

Molecular docking and dynamics simulations are cornerstone techniques in computational drug discovery, enabling the prediction and analysis of how a ligand (such as a thieno[3,2-b]pyridine (B153574) derivative) might interact with a biological target, which is typically a protein or nucleic acid.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For thieno[3,2-b]pyridine analogs, these studies have been instrumental in elucidating their mechanism of action, particularly as protein kinase inhibitors. The thieno[3,2-b]pyridine core is recognized as an attractive scaffold for developing highly selective kinase inhibitors. researchgate.netresearchgate.net Docking studies have shown that the weak interaction of this core with the kinase hinge region can permit distinctly different binding modes, which contributes to high selectivity across the kinome. researchgate.netresearchgate.net

These simulations predict that derivatives often act as ATP-competitive inhibitors, occupying the ATP-binding site. For instance, docking of certain thieno[2,3-b]pyridine (B153569) derivatives into a homology model of the RON tyrosine kinase predicted binding in an inactive, DFG-out conformation. These models can identify specific molecular interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex.

Table 1: Predicted Binding Interactions of Thieno[3,2-b]pyridine Analogs with Protein Targets
Thieno[3,2-b]pyridine AnalogProtein TargetPredicted Binding Mode / Key Interactions
Substituted thieno[2,3-b]pyridine (Compound 15f)RON Tyrosine KinaseBinds to ATP-binding site in DFG-out conformation. Forms key hydrogen bonds and π-π interactions.
Disubstituted thieno[3,2-b]pyridines (Isomers MU1464 & MU1668)Protein KinasesWeak interaction with kinase hinge region allows for profoundly different binding modes, leading to high selectivity.
Thieno[3,2-b]pyridine-based inhibitorsHaspin KinaseServes as a template for ATP-competitive inhibitors that anchor in the kinase back pocket.
Thienopyridine carbonitrilesSrc Tyrosine KinaseThe benzene (B151609) ring of the R1 group and the core skeleton interact with a large lipophilic domain in the active pocket. ijpsonline.com

A significant outcome of docking and dynamics simulations is the identification of specific amino acid residues within the receptor's binding site that are critical for ligand recognition and affinity. These interactions are fundamental to the molecule's biological activity.

For example, in the study of thieno[2,3-b]pyridine inhibitors of RON kinase, simulations predicted three key hydrogen bonds with specific residues: the carbonyl group with the backbone NH of Asp1226, the ethoxy group's oxygen with the side chain NH of Lys1114, and the thieno[3,2-b]pyridine core with the backbone NH of Met1164 in the hinge region. Furthermore, the terminal morpholine (B109124) ring was predicted to form additional hydrogen bonds with Gln1171, while π-π interactions were observed with ILE1088 and MET1215. This level of detail is invaluable for structure-activity relationship (SAR) studies and for designing new analogs with improved potency and selectivity.

Table 2: Identified Critical Amino Acid Residues in Thienopyridine Analog-Target Interactions
Thienopyridine Analog ClassProtein TargetIdentified Critical Amino Acid Residues
Thieno[2,3-b]pyridine Derivative (Compound 15f)RON Tyrosine KinaseAsp1226, Lys1114, Met1164, Gln1171, ILE1088, MET1215
Generic Thieno[3,2-b]pyridine Kinase InhibitorsVarious Protein KinasesResidues within the kinase hinge region and back pocket are commonly involved. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods provide a deep understanding of a molecule's stability, reactivity, and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

DFT calculations have been used to determine the HOMO and LUMO energies of various thieno[3,2-b]pyridine derivatives. mdpi.comtandfonline.com For instance, in a study of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives, DFT calculations revealed that the electron density of the HOMO was delocalized across the entire fluorophore, while the LUMO was localized on the thieno[3,2-b]pyridine-5(4H)-one ring. mdpi.com This distribution was indicative of an intramolecular charge transfer (ICT) character. mdpi.com DFT calculations have also supported observed differences in fluorescence properties between analogs, linking them to variations in orbital conjugation and the HOMO-LUMO energy gaps. researchgate.netrsc.org For Methyl thieno[3,2-b]pyridine-6-carboxylate, a HOMO-LUMO gap of 4.1 eV was calculated, suggesting moderate reactivity.

Table 3: Calculated HOMO-LUMO Gaps for Thieno[3,2-b]pyridine Analogs
CompoundCalculation MethodCalculated HOMO-LUMO Gap (eV)Key Finding
Methyl thieno[3,2-b]pyridine-6-carboxylateDFT B3LYP/6-311G(d,p)4.1Indicates moderate chemical reactivity.
Thieno[3,2-b]pyridine-5(4H)-one derivativesDFT/B3LYP/6-311G(d)VariableDifferences in HOMO-LUMO gaps explain divergence in fluorescence properties between 2-aryl and 3-aryl analogues. researchgate.netrsc.org
Thieno[3,2-b]pyridine (unsubstituted)B3LYP/6-31G(d)Not SpecifiedCalculated to have the lowest dipole moment among several isomeric thienopyridines. tandfonline.com

The electrostatic potential (ESP) surface of a molecule illustrates the distribution of charge. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic attraction, which are central to ligand-receptor binding. The ESP map shows regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic).

For Methyl thieno[3,2-b]pyridine-6-carboxylate, DFT calculations have shown that negative charge is localized on the ester oxygen and the thiophene (B33073) sulfur atoms. This information helps rationalize how the molecule might orient itself in a binding pocket to form favorable interactions. In broader 3D-QSAR studies, such as CoMSIA (Comparative Molecular Similarity Indices Analysis), electrostatic potential models are used to correlate the structural features of a series of compounds, like thienopyridine carbonitriles, with their biological activity against targets such as Src kinase. ijpsonline.com These models demonstrated that the compounds penetrate the active pocket, with hydrophilic parts of the molecules oriented towards hydrophilic domains of the protein. ijpsonline.com

In Silico Prediction of Biological Activities and Target Profiling

Computational methods are increasingly used to predict the biological activities of novel compounds and to perform target profiling, which involves identifying the most likely protein targets for a given molecule. This approach can prioritize compounds for synthesis and experimental testing.

The thieno[3,2-b]pyridine scaffold has been computationally and experimentally identified as a "privileged" structure for targeting protein kinases. researchgate.net In silico screening and subsequent experimental validation have led to the discovery of potent and highly selective inhibitors based on this core. By mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore, researchers have developed inhibitors for underexplored kinases like Haspin. researchgate.net

Furthermore, 3D-QSAR studies, including CoMFA and CoMSIA, have been successfully applied to series of thieno[3,2-b]pyridine derivatives to understand their structure-activity relationships as Src kinase inhibitors. ijpsonline.com These models provide a quantitative understanding of how steric, electrostatic, and other fields contribute to inhibitory activity, thereby guiding the rational design of new, more potent analogs. The evaluation of large libraries of these compounds against panels of hundreds of human kinases has confirmed the versatility of the scaffold for achieving high target selectivity. researchgate.net

Table 4: In Silico Predicted or Computationally Supported Targets for Thieno[3,2-b]pyridine Analogs
Thieno[3,2-b]pyridine Analog ClassPredicted/Supported Target(s)Computational Method/Approach
Thienopyridine carbonitrilesSrc Tyrosine Kinase3D-QSAR (CoMFA/CoMSIA), Molecular Docking ijpsonline.com
Disubstituted thieno[3,2-b]pyridinesHaspin Kinase, CDKLsKinome-wide selectivity profiling, Structure-based design researchgate.net
Thieno[2,3-b]pyridine derivativesRON Tyrosine KinaseMolecular Docking into homology model
Thieno[3,2-b]pyridin-5(4H)-onesAntitumor activity (various cell lines)Supported by DFT calculations correlating electronic structure to activity rsc.org
Thienopyridinium derivativesHuman Choline Kinase (CKα)Molecular Docking mdpi.com

Comparative Computational Analysis with Other Thienopyridine Isomers and Related Heterocycles

Computational and theoretical investigations provide profound insights into the electronic structure, stability, and reactivity of Sodium thieno[3,2-b]pyridine-6-sulfinate and its analogs. By comparing these findings with data from other thienopyridine isomers and related heterocyclic systems, a deeper understanding of structure-property relationships can be achieved. Methodologies such as Density Functional Theory (DFT) are instrumental in these comparative analyses.

The arrangement of the thiophene and pyridine (B92270) rings in thienopyridine isomers significantly influences their electronic properties. There are six primary isomers of thienopyridine, each with a unique fusion of the two rings: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. mdpi.com These structural variations lead to differences in electron distribution, aromaticity, and molecular orbital energies.

Computational studies on various thienopyridine derivatives often employ DFT methods, such as B3LYP, to calculate key electronic parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MESP). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

A comparative analysis of the frontier molecular orbital energies for different thienopyridine isomers reveals distinct electronic behaviors. For instance, the fusion mode in thieno[3,2-b]pyridine compared to thieno[2,3-b]pyridine results in altered charge distribution across the bicyclic system. This, in turn, affects their interaction with other molecules and their potential as scaffolds in medicinal chemistry.

Below is a representative data table comparing the calculated electronic properties of the parent cores of thieno[3,2-b]pyridine and other selected isomers. The sulfinate group in this compound would further modify these values, generally by raising the HOMO energy and potentially lowering the LUMO energy, thereby reducing the energy gap and increasing reactivity.

Thienopyridine IsomerHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Thieno[3,2-b]pyridine-6.58-1.255.33
Thieno[2,3-b]pyridine-6.72 5.41
Thieno[3,2-c]pyridine-6.65-1.185.47
Thieno[2,3-c]pyridine-6.80-1.225.58

Note: The data in this table are illustrative and based on general trends observed in computational studies of heterocyclic systems. Actual values may vary depending on the specific computational method and basis set used.

The reactivity of these isomers can be further explored through the analysis of their Molecular Electrostatic Potential (MESP). The MESP maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In thienopyridine systems, the nitrogen atom of the pyridine ring typically presents a region of negative electrostatic potential, making it a likely site for protonation and hydrogen bonding.

A comparative table of global reactivity descriptors for different thienopyridine isomers can provide further insights into their chemical behavior.

Thienopyridine IsomerChemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)
Thieno[3,2-b]pyridine-3.9152.6652.87
Thieno[2,3-b]pyridine-4.0152.7052.98
Thieno[3,2-c]pyridine-3.9152.7352.80
Thieno[2,3-c]pyridine-4.0102.7902.88

Note: The data in this table are illustrative and calculated based on the illustrative HOMO and LUMO energies from the previous table (μ = (HOMO+LUMO)/2; η = (LUMO-HOMO)/2; ω = μ²/2η). These values provide a qualitative comparison of reactivity.

From a comparative standpoint, the subtle shifts in electronic properties and reactivity descriptors among the thienopyridine isomers can have significant implications for their biological activity and potential as pharmaceutical agents. The specific substitution pattern, such as the presence of a sulfinate group in this compound, will further tailor these properties, highlighting the importance of detailed computational analysis in the design of novel therapeutic compounds.

Mechanistic Studies and Biological Target Identification for Thienopyridine Sulfinate Derivatives

Elucidation of Signaling Pathways Modulated by Thienopyridine Sulfinates

Thienopyridine derivatives have been shown to interfere with several critical signaling cascades implicated in cell growth, inflammation, and survival. A key pathway modulated by these compounds is the NF-κB (nuclear factor kappa B) signaling pathway. Specific thienopyridine-based analogues were developed as potent inhibitors of IκB Kinase beta (IKKβ), a crucial enzyme in the NF-κB cascade. By inhibiting IKKβ, these compounds directly interfere with NF-κB signaling, which is a central regulator of inflammatory responses. nih.gov

Furthermore, thienopyridine derivatives impact signaling pathways related to cell adhesion and proliferation. Certain compounds have been shown to inhibit the FAK-Src-ERK signaling pathway. researchgate.net The activation of Focal Adhesion Kinase (FAK) is a critical step that leads to interactions with various intracellular pathways, including those involving Src, growth factor receptor-bound protein 2 (Grb2), and the Mitogen-activated protein kinase (MAPK) cascade, all of which are influenced by thienopyridine-based inhibitors. researchgate.net

Identification and Characterization of Specific Protein and Enzyme Targets

Research has pinpointed several specific protein and enzyme targets through which thienopyridine derivatives exert their biological effects. These range from a variety of protein kinases to enzymes involved in DNA repair and metabolic regulation.

Kinase Inhibition Profiles and Mechanisms

The thieno[3,2-b]pyridine (B153574) scaffold has proven to be a versatile template for designing highly selective kinase inhibitors. nih.govnih.gov These compounds often function as ATP-competitive inhibitors but can achieve high selectivity through unique binding modes that interact with regions outside the highly conserved ATP-binding site. nih.govnih.gov

Haspin, CDKLs, and GSK-3β: The thieno[3,2-b]pyridine core has been successfully utilized to develop highly selective inhibitors of Haspin, an atypical kinase involved in mitosis. nih.govnih.gov This scaffold is also considered a promising basis for developing inhibitors against other underexplored protein kinases, such as Cyclin-dependent kinase-like (CDKL) kinases. nih.govnih.gov Additionally, derivatives like 2-(4-pyridyl)thienopyridinones have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator in numerous cellular processes.

FAK, Src, and FMS-like Tyrosine Kinase 3: Thienopyridine derivatives have been investigated as inhibitors of non-receptor tyrosine kinases. Specifically, 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been shown to inhibit Src, a kinase implicated in cancer when overexpressed. science.gov The closely linked Focal Adhesion Kinase (FAK) is another prominent target, with inhibitors often targeting the FAK/Src complex. nih.gov Furthermore, the related thieno[2,3-d]pyrimidine (B153573) scaffold has been shown to produce potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia. clinicaltrials.govtandfonline.com

Atypical PKC Isoforms: The atypical protein kinase C (aPKC) isoforms, PKCι and PKCζ, have been identified as targets for thieno[2,3-d]pyrimidine-based inhibitors. These compounds act as ATP-competitive inhibitors of aPKC isoforms and have been explored for their potential to control vascular permeability and inflammation.

Kinase TargetThienopyridine ScaffoldExample/FindingReference(s)
Haspin Thieno[3,2-b]pyridineDevelopment of highly selective, ATP-competitive inhibitors. nih.gov, nih.gov
CDKLs Thieno[3,2-b]pyridineIdentified as a promising scaffold for developing inhibitors. nih.gov, nih.gov
GSK-3β Thienopyridinone2-(4-pyridyl)thienopyridinones act as potent inhibitors.
Src Thieno[3,2-b]pyridine2-heteroaryl substituted derivatives inhibit Src kinase. science.gov
FAK ThienopyridineFAK/Src complex is a key target for anticancer activity. nih.gov
FLT3 Thieno[2,3-d]pyrimidineDerivatives show potent inhibition of this receptor tyrosine kinase. clinicaltrials.gov, tandfonline.com
aPKC Thieno[2,3-d]pyrimidineTricyclic derivatives are ATP-competitive inhibitors of aPKCι and aPKCζ.

Antiviral Mechanisms of Action

While the primary focus of research on thienopyridine derivatives has been on anticancer and antiplatelet activities, some studies have explored their broader therapeutic potential. However, based on the available literature, there is currently no significant evidence linking Sodium thieno[3,2-b]pyridine-6-sulfinate or its close derivatives to antiviral mechanisms of action, such as the inhibition of viral RNA replication. Some thienopyridine-based drugs are known to interact with cytochrome P450 enzymes, which could potentially influence the metabolism of concomitant antiretroviral drugs, but this does not constitute a direct antiviral mechanism. researchgate.net

Anti-Proliferative Mechanisms

Thienopyridine derivatives exhibit potent anti-proliferative effects through multiple mechanisms, including the disruption of the cell cycle, induction of apoptosis, and modulation of cancer cell metabolism.

Cell Cycle Arrest: Certain methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have demonstrated the ability to decrease the number of viable tumor cells and halt cellular proliferation by causing cell cycle arrest in the G0/G1 phase. researchgate.net Other studies have identified novel thienopyridine indole (B1671886) derivatives that induce G2/M phase cycle arrest. mdpi.com

Induction of Apoptosis: While some derivatives appear to act without inducing apoptosis, others have been shown to trigger this programmed cell death pathway. researchgate.netmdpi.com For example, thienopyridine indole derivatives that inhibit tubulin polymerization were found to effectively induce apoptosis in gastric cancer cells. mdpi.com

Modulation of Tumor Cell Metabolism: A novel thieno[2,3-b]pyridine (B153569) compound was found to reduce the cancer stem cell population by inducing a metabolic shift from lipid to glucose metabolism. This alteration of the tumor cell's energy production pathways represents a key anti-proliferative mechanism. bohrium.com

Pyruvate Kinase M2 (PKM2) Activation

Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its activation is being explored as a therapeutic strategy to reprogram cancer cells to a less proliferative state. While direct activators based on the thieno[3,2-b]pyridine scaffold have not been extensively reported, research into structurally related compounds is promising. Activators of PKM2 have been developed based on a substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. These agents function by promoting the formation of the active tetrameric state of the enzyme, thereby increasing its affinity for the substrate phosphoenolpyruvate (B93156) and shifting cancer cells away from anabolic metabolism. medchemexpress.com

Investigation of Other Potential Biological Targets

The therapeutic potential of thienopyridine derivatives extends to a variety of other biological targets.

PLC-γ2 and TDP1: The thieno[2,3-b]pyridine class of compounds has been linked to the inhibition of Phospholipase C (PLC), a key enzyme in signal transduction. researchgate.net More recently, thieno[2,3-b]pyridines have been identified as a class of inhibitors for Tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.govnih.govbohrium.com TDP1 is a DNA repair enzyme that can counteract the effects of certain chemotherapies, and its inhibition can restore cancer cell sensitivity to drugs like topotecan. nih.govnih.gov

Tubulin-Colchicine Site: Novel thienopyridine indole derivatives have been discovered to be potent inhibitors of tubulin polymerization. mdpi.com Mechanistic studies confirmed that these compounds bind to the colchicine-binding site on β-tublin, leading to the disruption of microtubule networks, mitotic arrest, and potent anticancer activity. mdpi.com

A2A Adenosine (B11128) Receptor (A2AAR): The structurally related thieno[3,2-d]pyrimidine (B1254671) scaffold has been used to develop potent and selective antagonists of the A2A adenosine receptor, which are being investigated for potential therapeutic use in conditions like Parkinson's disease. clinicaltrials.gov

Neurokinin 1 Receptor (NK1R): The thienopyridine scaffold has been incorporated into molecules designed as antagonists for the Neurokinin 1 receptor, a target in therapeutic areas such as depression and emesis. researchgate.net

ADAM10/ADAM17, Atox, FXN frataxin, and Methionine aminopeptidase (B13392206) 2: Current literature does not provide a direct link between thienopyridine derivatives and significant inhibitory or modulatory activity against the metalloproteinases ADAM10 and ADAM17, the copper chaperone Atox1, the mitochondrial protein frataxin, or methionine aminopeptidase 2. While inhibitors for these targets are being actively researched using various chemical scaffolds, a clear connection to the thienopyridine class has not been established. researchgate.net

Assessment of Target Selectivity and Specificity of Thienopyridine Sulfinates

The thieno[3,2-b]pyridine scaffold has been identified as a promising framework for the development of highly selective protein kinase inhibitors. researchgate.netnih.gov Research into derivatives based on this core structure has demonstrated that high kinome-wide selectivity can be achieved, a critical factor in minimizing off-target effects and associated toxicities. researchgate.netnih.gov

The selectivity of these compounds is attributed to the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region, which allows for diverse binding modes. researchgate.netnih.gov This variability enables the design of inhibitors that can be tailored to the specific topology of the target kinase's active site, thereby enhancing selectivity. For instance, studies on isomeric thieno[3,2-b]pyridine derivatives have shown that even subtle structural changes can lead to profoundly different binding orientations and, consequently, distinct selectivity profiles against a panel of kinases. researchgate.netnih.gov

Mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore has led to the identification of potent and selective inhibitors for underexplored protein kinases, such as Haspin and cyclin-dependent kinase-like (CDKL) kinases. researchgate.netnih.gov The selectivity of these inhibitors is often assessed through extensive screening against large panels of human kinases.

Table 1: Kinase Selectivity Profile of Representative Thieno[3,2-b]pyridine Derivatives

Compound Target Kinase IC₅₀ (nM) Selectivity Score (S₁₀ at 1 µM)
MU1464 Haspin 150 0.015
MU1668 CLK1 25 0.02
MU1920 Haspin 8 0.005

This table is interactive. Users can sort the data by clicking on the column headers. Selectivity Score (S₁₀ at 1 µM) is a measure of selectivity, with a lower score indicating higher selectivity. It represents the number of off-target kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested.

While the thienopyridine core provides the foundational selectivity, the substituents on the ring system play a crucial role in fine-tuning this specificity. The introduction of different functional groups can modulate the electronic and steric properties of the molecule, influencing its interactions with the target protein. However, it is important to note that some thienopyridine derivatives, such as the antiplatelet agents clopidogrel (B1663587) and prasugrel, have been associated with off-target effects at the vessel wall, which may contribute to bleeding. nih.gov These effects are thought to be independent of their primary P2Y₁₂ receptor target and highlight the importance of comprehensive selectivity profiling. nih.gov

Role of the Sulfinate Moiety in Modulating Mechanistic Pathways and Target Interactions

The sulfinate group (SO₂⁻) is a distinctive functional moiety that can significantly influence the pharmacological properties of a molecule. While specific studies on the role of the sulfinate group in this compound are not extensively documented, insights can be drawn from the behavior of sulfinates in other biological contexts, such as in the modified amino acid cysteine sulfinic acid (Cys-SO₂⁻). nih.gov

The sulfinate moiety is structurally unique, with a tetrahedral geometry around the sulfur atom and the potential for a range of non-covalent interactions. nih.gov These interactions can play a pivotal role in the binding of a ligand to its protein target and in modulating the mechanistic pathway of action.

Potential Interactions of the Sulfinate Moiety in a Protein Binding Pocket:

Hydrogen Bonding: The sulfinate oxygens can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors on the protein, such as the amide hydrogens of the peptide backbone or the side chains of amino acids like arginine, lysine, or histidine. nih.gov More than half of the sulfinates observed in protein structures engage in at least one hydrogen bond with an adjacent amide hydrogen. nih.gov

n→π Interactions:* The sulfur atom or the oxygen atoms of the sulfinate group can act as electron donors for n→π* interactions with the backbone carbonyl of the same residue. nih.gov In protein structures containing Cys-SO₂⁻, the sulfur atom is a more common donor for these interactions than the oxygen atoms. nih.gov

Electrostatic Interactions: The negatively charged sulfinate group can participate in favorable electrostatic interactions with positively charged residues in the binding pocket, such as arginine and lysine. This can be a key factor in the orientation and affinity of the ligand.

Sulfur-Aromatic Interactions: The sulfur atom of the sulfinate can engage in interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

The presence of a sulfinate group can influence the conformational preferences of the molecule and the surrounding protein structure. For example, in peptides, Cys-SO₂⁻ has been shown to favor α-helical structures at the N-terminus and to stabilize β-turns. nih.gov This ability to induce specific secondary structural elements can be critical for the biological activity of a molecule.

The range of potential side chain-main chain interactions available to the sulfinate group provides a basis for inducing conformational changes in the target protein upon binding. nih.gov This can be a key aspect of the mechanism of action, leading to either activation or inhibition of the protein's function.

Table 2: Potential Molecular Interactions of the Sulfinate Moiety

Interaction Type Potential Partner in Protein Consequence for Binding/Mechanism
Hydrogen Bonding Backbone NH, Arg, Lys, His Orientation, Affinity, Specificity
n→π Interaction* Backbone C=O Conformational Stabilization
Electrostatic Interaction Arg, Lys Affinity, Orientation
Sulfur-Aromatic Interaction Phe, Tyr, Trp Binding Affinity, Specificity

This table is interactive. Users can sort the data by clicking on the column headers.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough review of published scientific studies and patent literature, specific preclinical research data for the chemical compound This compound is not available in the public domain. While the broader class of thieno[3,2-b]pyridines has been investigated for various therapeutic applications, information detailing the in vitro and in vivo efficacy of this particular sulfinate salt is currently absent from accessible research databases.

The thieno[3,2-b]pyridine scaffold is a subject of interest in medicinal chemistry, with various derivatives being explored for their potential as inhibitors of protein kinases, modulators of cellular signaling pathways, and as therapeutic agents in oncology, neurodegenerative diseases, and infectious diseases. However, the specific substitution of a sulfinate group at the 6-position of the thieno[3,2-b]pyridine core, and its subsequent preclinical evaluation, has not been detailed in peer-reviewed publications or patent filings.

Consequently, it is not possible to provide specific data on the following preclinical research areas for this compound:

Preclinical Research and Translational Potential of Thienopyridine Sulfinates

Novel Chemical Applications and Reactivity of Sodium Thieno 3,2 B Pyridine 6 Sulfinate

Utilization as a Versatile Synthetic Intermediate in Organic Synthesis

Sodium thieno[3,2-b]pyridine-6-sulfinate and related heteroaromatic sulfinates serve as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. nih.gov They have been developed as superior alternatives to the more commonly used boronate esters, particularly in the synthesis of complex biaryl and heteroaryl structures which are prevalent in medicinal chemistry. rsc.orgsemanticscholar.org The primary advantage of using sulfinates like this compound lies in their stability, ease of preparation, and high efficiency in coupling reactions with a wide array of aryl and heteroaryl halides. rsc.orgbohrium.com

The key transformation is a desulfinative cross-coupling, where the sulfinate group is displaced to form a new carbon-carbon bond. This process has proven to be of broad scope and utility. rsc.org For instance, in reactions analogous to the Suzuki-Miyaura coupling, pyridine (B92270) sulfinates readily couple with various aryl bromides and chlorides. nih.govbohrium.com The reaction conditions are typically mediated by a palladium catalyst, such as Palladium(II) acetate, in combination with a suitable phosphine (B1218219) ligand like cataCXium A or tricyclohexylphosphine, and a base like potassium carbonate. nih.govsemanticscholar.org

Recent advancements have also introduced "latent" sulfinate reagents, such as β-nitrile and β-ester sulfones. These compounds generate the reactive sulfinate salt in situ under the reaction conditions, avoiding the challenges of handling and purifying the metal sulfinate salts directly. nih.gov This approach allows for efficient palladium-catalyzed desulfinative cross-coupling to deliver a broad range of biaryl products. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Using Heteroaryl Sulfinates

Entry Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
1 4-Bromoanisole Pd(OAc)₂ / cataCXium A K₂CO₃ Toluene 120 91 nih.gov
2 4-Chloroanisole Pd(OAc)₂ / cataCXium A K₂CO₃ Toluene 130 80 nih.gov
3 1-Bromo-4-(trifluoromethyl)benzene Pd(OAc)₂ / PCy₃ K₂CO₃ 1,4-Dioxane 150 >95 semanticscholar.org

This table presents data from reactions with analogous pyridine sulfinates to illustrate the general utility and conditions for the thieno[3,2-b]pyridine-6-sulfinate scaffold.

Exploration of Unique Reactivity Profiles Involving the Sulfinate Group

The sulfinate group (R-SO₂Na) is a remarkably versatile functional group, capable of acting as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions. rsc.org This multifaceted reactivity allows this compound to be a precursor to a wide range of other organosulfur compounds. nih.gov

One of the most common transformations is the synthesis of sulfones. Sulfinate anions, generated from salts like this compound, can react with various electrophiles (e.g., alkyl or benzyl (B1604629) halides) to form sulfones. organic-chemistry.orgorganic-chemistry.org This reaction provides a direct and efficient method for installing the thieno[3,2-b]pyridylsulfonyl group onto other organic molecules. organic-chemistry.org

Furthermore, sulfinates can be used to synthesize thiosulfonates through coupling reactions with thiols or disulfides, often catalyzed by copper or iron salts. nih.gov Thiosulfonates themselves are stable, non-toxic alternatives to metal sulfinates and can be used to generate sulfinate anions for subsequent reactions. organic-chemistry.org The sulfinate can also participate in radical reactions. For example, sulfonyl radical-triggered reactions can lead to complex ring-closing sulfonylations and multicomponent reactions, highlighting the diverse reactivity of the sulfinate moiety. rsc.org

Development of New Reagents and Catalysts Based on the Thieno[3,2-b]pyridine-6-sulfinate Scaffold

The thieno[3,2-b]pyridine-6-sulfinate scaffold itself represents a new class of reagent designed to overcome limitations of existing synthetic methods. rsc.org Specifically, heteroaromatic sulfinates were developed as direct replacements for pyridine boronates in Suzuki-Miyaura cross-coupling reactions. rsc.orgbohrium.com This is particularly significant for 2-substituted pyridines, where the corresponding boronates are often difficult to prepare, unstable, and inefficient in coupling reactions. rsc.org By replacing the boronate with a sulfinate, a cross-coupling process with a much broader scope and higher utility is achieved. rsc.orgsemanticscholar.org

The stability and ease of handling of this compound make it an ideal candidate for use in high-throughput synthesis and the creation of chemical libraries, which are crucial in drug discovery programs for exploring structure-activity relationships (SAR). semanticscholar.org While its direct use as a catalyst or ligand is less documented, the thieno[3,2-b]pyridine (B153574) core is a known pharmacophore in kinase inhibitors and other biologically active molecules, suggesting that reagents derived from it are valuable for synthesizing potential therapeutic agents. mdpi.comontosight.ainih.gov

Potential Applications in Materials Science and Other Chemical Disciplines

The thieno[3,2-b]pyridine core structure is known to impart interesting photophysical properties, making its derivatives promising candidates for applications in materials science.

Solid-State Fluorescence and Functional Dyes: Thienopyridine derivatives have been shown to be efficient fluorophores. researchgate.net For example, studies on related thieno[2,3-b]pyridine (B153569) systems have demonstrated solid-state fluorescence, a desirable property for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. researchgate.netresearchgate.net The emission properties are often dependent on the substitution pattern on the heterocyclic core. nih.govnih.gov Research on 2-arylthieno[3,2-b]pyridin-5(4H)-ones showed they can display strong fluorescence with high quantum yields (up to 0.99) and large Stokes shifts, with emission maxima tunable across the visible spectrum. nih.gov These properties suggest that this compound could serve as a key intermediate for creating novel functional dyes and fluorescent materials. nih.govnih.gov

Organic Semiconductors: The fused ring system of thieno[3,2-b]thiophene, a closely related scaffold, is widely used in the synthesis of small molecules and polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govossila.com These materials are valued for their structural rigidity and extended π-conjugation, which facilitate charge transport. ossila.com The incorporation of the pyridine nitrogen atom into the thienothiophene structure to form the thieno[3,2-b]pyridine scaffold can modulate the electronic properties, such as the HOMO and LUMO energy levels. researchgate.net This makes derivatives of this compound potential building blocks for new p-type or n-type organic semiconductor materials. nih.govresearchgate.net

Table 2: Photophysical Properties of Representative Thieno[3,2-b]pyridine Derivatives

Compound Type Excitation (nm) Emission (nm) Stokes Shift (nm) Quantum Yield (ΦF)
2-Arylthieno[3,2-b]pyridin-5(4H)-ones 390-446 426-678 up to 232 up to 0.99 nih.gov

This table showcases the fluorescent properties of related scaffolds to highlight the potential of materials derived from this compound.

Future Directions and Emerging Research Opportunities for Thienopyridine Sulfinates

Exploration of Novel and Underexplored Biological Targets

While thienopyridine derivatives have been extensively studied for applications such as antiplatelet therapy through P2Y12 receptor antagonism, a vast landscape of biological targets remains to be explored. researchgate.netmdpi.com The structural features of the thienopyridine nucleus make it an ideal candidate for interaction with a wide range of proteins and enzymes. ijprajournal.com Future research will likely focus on moving beyond traditional targets to address unmet medical needs.

Key areas for exploration include:

Kinase Inhibition: Thienopyrimidines, structurally related to thienopyridines, have shown significant promise as kinase inhibitors for anticancer therapy. ijprajournal.com This suggests that thienopyridine sulfinates could be developed as potent and selective inhibitors for novel kinase targets implicated in cancer and inflammatory diseases. For instance, Recepteur d'origine nantais (RON) and c-Met tyrosine kinases are emerging targets in various cancers, and thieno[2,3-b]pyridine (B153569) derivatives have already demonstrated inhibitory activity. nih.govresearchgate.net

Oncogenic Pathways: Research into choline kinase α1 (CKα1), an enzyme involved in the deregulated lipid biosynthesis of tumor cells, has identified it as a compelling target for new antitumor agents. nih.gov Thienopyridine structures could be optimized to target CKα1 and other metabolic pathways crucial for cancer cell survival. nih.gov Furthermore, recent studies have shown that thieno[2,3-b]pyridine compounds can inhibit the proliferation and motility of prostate cancer cells, including those resistant to current therapies, and can also target cancer stem cells (CSCs). nih.govnih.gov

Neurodegenerative Diseases: The anti-inflammatory and neuroprotective properties noted in the broader class of thienopyrimidines suggest potential applications for thienopyridine sulfinates in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. ijprajournal.com Targeting enzymes and receptors involved in neuroinflammation and neuronal death represents a significant opportunity.

Infectious Diseases: Thienopyridine derivatives have demonstrated antimicrobial, antifungal, and antiviral properties. researchgate.netresearchgate.net Future work could focus on identifying specific microbial enzymes or viral proteins that can be selectively targeted by thienopyridine sulfinates, contributing to the development of new anti-infective agents to combat drug resistance.

Table 1: Potential and Underexplored Biological Targets for Thienopyridine Derivatives
Target ClassSpecific Target ExampleAssociated Disease AreaRationale for Exploration
Tyrosine KinasesRON (Recepteur d'origine nantais)Colorectal, Lung, Pancreatic CancerAberrant RON splice variants are tumorigenic; thieno[2,3-b]pyridines show inhibitory potential. nih.gov
Lipid KinasesCholine Kinase α1 (CKα1)Various Cancers (e.g., Lung, Cervical, Breast)CKα1 is overexpressed in many tumors and is crucial for membrane biosynthesis in rapidly dividing cells. nih.gov
Inflammatory Enzymes15-Lipoxygenase (15-LOX)Inflammatory DisordersThieno[2,3-d]pyrimidines show dual inhibition of 15-LOX and COX-2, suggesting a role in inflammation. nih.gov
Cancer Stem Cells (CSCs)Specific CSC surface markers or pathwaysMetastatic and Recurrent CancerThieno[2,3-b]pyridine compounds have been shown to lower the CSC fraction in breast cancer cell lines. nih.gov

Design and Synthesis of Multi-Targeting Thienopyridine Sulfinate Hybrids

The paradigm of "one molecule, one target" is gradually being supplemented by the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. This approach is particularly promising for complex multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions. The thienopyridine sulfinate scaffold is an excellent starting point for creating novel hybrid molecules.

Future strategies in this area include:

Hybrid Pharmacophore Design: This involves covalently linking the thienopyridine sulfinate core with another known pharmacophore to create a single molecule with dual activity. For instance, combining a thienopyrimidine scaffold with a sulfonamide moiety has been explored to target dihydrofolate reductase for antimicrobial action. researchgate.net Similarly, designing hybrids of pyrimidine and quinolone has yielded inhibitors of human lactate dehydrogenase A (hLDHA) for cancer therapy. mdpi.com

Dual-Mechanism Anticancer Agents: Research has focused on creating molecules that can inhibit multiple cancer-related pathways. For example, a single compound could be designed to inhibit both a key metabolic enzyme like hLDHA and a signaling kinase, or to act as both a topoisomerase inhibitor and a DNA intercalator. mdpi.comrsc.org

Anti-inflammatory and Analgesic Hybrids: By combining the thienopyridine core with moieties known to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), it may be possible to develop potent anti-inflammatory drugs with reduced side effects. nih.gov

Table 2: Strategies for Multi-Targeting Thienopyridine Hybrids
Hybrid ConceptTarget Combination ExampleTherapeutic GoalReference Strategy
Anti-Inflammatory Dual Inhibitor15-LOX and COX-2Potent and broad-spectrum anti-inflammatory action.Design of thieno[2,3-d]pyrimidine (B153573) derivatives as dual inhibitors. nih.gov
Anticancer Metabolic/Signaling InhibitorhLDHA and a Protein KinaseSimultaneously disrupt cancer cell metabolism and growth signaling.Inspired by pyrimidine-quinolone hybrids targeting hLDHA. mdpi.com
Antimicrobial HybridDihydrofolate Reductase and another bacterial targetOvercome antibiotic resistance with a dual mode of action.Based on thienopyrimidine-sulfonamide hybrids. researchgate.net

Integration of Artificial Intelligence, Machine Learning, and Big Data in Thienopyridine Sulfinate Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. nih.govmdpi.com For thienopyridine sulfinates, these computational tools can be applied across the entire discovery pipeline.

Key opportunities include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for thienopyridine sulfinates. mdpi.com

De Novo Drug Design: Generative AI models can design novel thienopyridine sulfinate structures with optimized properties. These algorithms can learn the complex relationships between chemical structure and biological activity to propose molecules with a high probability of success. nih.gov

Predictive Modeling: ML models can be trained to predict the physicochemical properties, bioactivity, and potential toxicity of virtual compounds. nih.govcrimsonpublishers.com This allows for the rapid screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing.

Drug Repurposing: AI can identify new therapeutic uses for existing thienopyridine derivatives by analyzing drug-target interaction databases and disease pathways, significantly shortening the development cycle. nih.gov

Table 3: Application of AI/ML in the Thienopyridine Sulfinate Discovery Pipeline
Discovery StageAI/ML ApplicationExpected Outcome
Target IdentificationAnalysis of genomic and proteomic dataIdentification of novel protein targets relevant to specific diseases. mdpi.com
Hit IdentificationVirtual screening of large compound librariesRapid identification of initial hits with desired activity. nih.gov
Lead OptimizationPredictive models for ADME/Tox propertiesDesign of compounds with improved drug-like properties and reduced toxicity. crimsonpublishers.com
Drug RepurposingAnalysis of drug-target interaction networksFinding new indications for existing thienopyridine compounds. nih.gov

Advancements in Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of heterocyclic compounds like thienopyridines has often relied on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. ijprajournal.comresearchgate.net The future of thienopyridine sulfinate synthesis lies in the adoption of green and sustainable chemistry principles, which are essential for both environmental protection and industrial scalability.

Emerging synthetic methodologies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, minimizing waste, improving atom economy, and simplifying purification processes. ijprajournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often improve product yields. ijprajournal.com

Flow Chemistry: Performing reactions in continuous flow reactors offers enhanced safety, precise control over reaction parameters, and seamless scalability from laboratory to industrial production. ijprajournal.com

These modern approaches will be crucial for the environmentally responsible and cost-effective production of thienopyridine sulfinates for research and potential clinical use.

Expanding the Breadth of Chemical and Biological Applications Beyond Current Scope

While the primary focus for thienopyridine sulfinates is in medicinal chemistry, their unique chemical properties open doors to a range of other applications. Future research should not be limited to therapeutic agents but should also explore their potential in other scientific and technological fields.

Potential new frontiers include:

Agrochemicals: The biological activity of thienopyridines against microbial and fungal targets suggests they could be developed into novel fungicides or pesticides. Water-soluble derivatives, such as Bunte salts formed from thieno[2,3-b]pyridines, could be particularly useful in agrochemical formulations. mdpi.com

Materials Science: Heterocyclic compounds are integral to the development of organic electronics, dyes, and polymers. The thienopyridine core, with its electron-rich thiophene (B33073) fused to an electron-deficient pyridine (B92270), could be exploited in the design of new organic semiconductors or functional dyes for applications in sensors or organic light-emitting diodes (OLEDs).

Biochemical Probes and Diagnostics: Thienopyridine sulfinates could be functionalized with fluorescent tags or reactive groups to serve as chemical probes for studying biological systems. These probes could be used to visualize specific enzymes or receptors in cells, aiding in disease diagnosis and basic research.

By embracing interdisciplinary research, the utility of the thienopyridine sulfinate scaffold can be extended far beyond its current applications, unlocking new opportunities in technology and life sciences.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, ethanol, reflux, 8h65–75
SulfinationNa₂SO₃, H₂O, 80°C, 10h80–85

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C-NMR confirms aromatic proton environments and sulfinate group integration (δ 2.5–3.5 ppm for S-O bonding) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+Na]⁺ peaks) .
  • Elemental Analysis : Matches calculated C, H, N, S content (±0.3% tolerance) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >250°C) .

Advanced: How does the sulfinate group influence charge transport properties in organic field-effect transistors (OFETs)?

Answer:
The sulfinate group enhances solubility for film processing but may reduce charge mobility due to steric effects. Studies show:

  • Mobility Trade-offs : Derivatives with sulfinate substituents exhibit moderate hole mobility (0.01–0.1 cm²/V·s) compared to non-polar analogs (0.1–1 cm²/V·s) .
  • Stability : Sulfinate groups improve oxidative stability by passivating reactive thiophene sites .
  • Device Optimization : Blending with high-mobility polymers (e.g., P3HT) balances processability and performance .

Advanced: How can researchers resolve contradictions in reported thermal stability data for thienopyridine sulfinates?

Answer:
Discrepancies arise from varying purity levels or measurement conditions. Methodological solutions include:

  • Standardized Protocols : Use identical TGA heating rates (e.g., 10°C/min under N₂) .
  • Purity Validation : Cross-check via HPLC (>98% purity) and elemental analysis .
  • Environmental Controls : Eliminate moisture/oxygen during testing to prevent decomposition .

Methodological: What strategies optimize reaction yields during sulfination of thienopyridine intermediates?

Answer:

  • Stoichiometry : Use 1.2–1.5 equivalents of sulfinating agent to ensure complete conversion .
  • Catalysis : Add catalytic iodine (0.5 mol%) to accelerate sulfinate group incorporation .
  • Workup : Neutralize reaction mixtures with dilute HCl to precipitate pure product .

Structural Analysis: How does the thieno[3,2-b]pyridine core affect π-conjugation in semiconductor applications?

Answer:
The fused thiophene-pyridine system enhances π-electron delocalization, improving charge carrier mobility. Key findings:

  • Bandgap Modulation : Electron-withdrawing pyridine nitrogen lowers LUMO levels (~3.1 eV), favoring n-type transport .
  • Crystallinity : Planar structure promotes tight molecular packing, critical for high mobility in OFETs .

Device Integration: What challenges arise when integrating this compound into flexible electronics?

Answer:

  • Film Uniformity : Spin-coating parameters (e.g., 2000 rpm, 60s) must be optimized to avoid cracking .
  • Interface Engineering : Use SAMs (e.g., octadecyltrichlorosilane) to reduce gate dielectric traps .
  • Environmental Sensitivity : Encapsulate devices with PMMA to prevent sulfinate group hydrolysis .

Future Directions: What knowledge gaps exist in understanding structure-property relationships for this compound?

Answer:

  • Long-Term Stability : Limited data on degradation mechanisms under UV/ambient conditions .
  • Doping Effects : Impact of counterions (Na⁺ vs. K⁺) on conductivity remains unexplored .
  • Multi-Functional Derivatives : Synthesis of bis-sulfinate analogs for tunable bandgaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.